molecular formula C12H18O2Te B14211513 2,4,6-Triethylbenzene-1-tellurinic acid CAS No. 828300-75-0

2,4,6-Triethylbenzene-1-tellurinic acid

Cat. No.: B14211513
CAS No.: 828300-75-0
M. Wt: 321.9 g/mol
InChI Key: NJBNDUWOARIDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Triethylbenzenetellurinic acid is an organotellurium compound characterized by the presence of tellurium bonded to a benzene ring substituted with three ethyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triethylbenzenetellurinic acid typically involves the reaction of 2,4,6-triethylbenzene with tellurium tetrachloride (TeCl4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent, such as dichloromethane or chloroform. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2,4,6-Triethylbenzenetellurinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the toxicity of tellurium compounds.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triethylbenzenetellurinic acid can undergo various chemical reactions, including:

    Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).

    Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds

    Reduction: Lower oxidation state tellurium compounds

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4,6-Triethylbenzenetellurinic acid involves its interaction with molecular targets through its tellurium center. The tellurium atom can form bonds with various biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethylbenzenetellurinic acid
  • 2,4,6-Tribromobenzenetellurinic acid
  • 2,4,6-Trichlorobenzenetellurinic acid

Uniqueness

2,4,6-Triethylbenzenetellurinic acid is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. Compared to its methyl, bromine, or chlorine-substituted counterparts, the ethyl groups provide different steric and electronic effects, potentially leading to distinct properties and applications.

Properties

CAS No.

828300-75-0

Molecular Formula

C12H18O2Te

Molecular Weight

321.9 g/mol

IUPAC Name

2,4,6-triethylbenzenetellurinic acid

InChI

InChI=1S/C12H18O2Te/c1-4-9-7-10(5-2)12(15(13)14)11(6-3)8-9/h7-8H,4-6H2,1-3H3,(H,13,14)

InChI Key

NJBNDUWOARIDIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)[Te](=O)O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.